molecular formula C20H25N3O2 B2959268 2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034322-55-7

2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B2959268
CAS RN: 2034322-55-7
M. Wt: 339.439
InChI Key: JHDWWVPVWHMAPS-UHFFFAOYSA-N
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Description

2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that belongs to the class of amides. It is a white crystalline solid that has a molecular formula of C23H28N2O2. This compound has been extensively studied for its potential applications in various scientific fields.

Scientific Research Applications

Antisecretory Activity

Compounds related to "2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide" have been synthesized and evaluated for their gastric acid antisecretory activity. Specifically, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, with structural similarities, have demonstrated potent antisecretory activity against histamine-induced gastric acid secretion, indicating potential applications in the development of antiulcer agents (I. Ueda et al., 1991).

Tautomerism and Intramolecular Hydrogen Bonding

Research has also explored the tautomeric equilibrium and intramolecular hydrogen bonding in compounds with structural elements similar to "2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide." These studies provide insights into the chemical behavior and potential pharmacological applications of these compounds, emphasizing their significance in molecular design and drug discovery (H. Nazır et al., 2000).

Chymotrypsin Inhibitory and Antimicrobial Activity

Compounds extracted from Jolyna laminarioides, similar in structure to "2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide," have shown chymotrypsin inhibitory activity and effectiveness against Escherichia coli and Shigella boydii. These findings suggest potential applications in the development of antimicrobial and enzyme inhibition-based therapies (Atta-ur-rahman et al., 1997).

Corrosion Inhibition

Further applications include the use of Schiff bases, structurally similar to the compound , as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the understanding of how molecular structure affects corrosion inhibition, offering potential for the development of more effective industrial corrosion inhibitors (Manilal Murmu et al., 2019).

properties

IUPAC Name

2-phenoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16(25-19-5-3-2-4-6-19)20(24)22-15-17-9-13-23(14-10-17)18-7-11-21-12-8-18/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDWWVPVWHMAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C2=CC=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

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